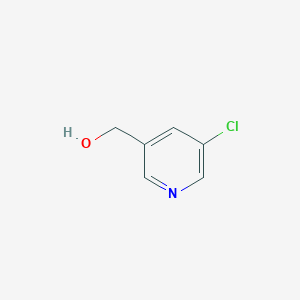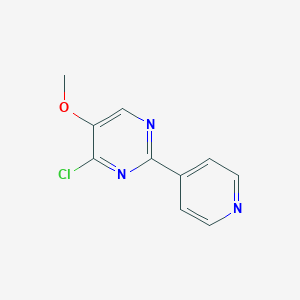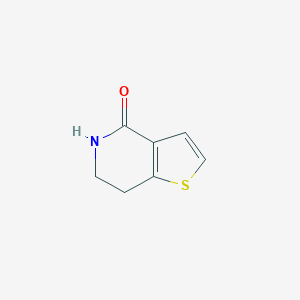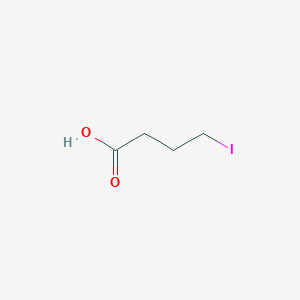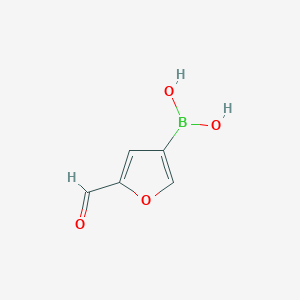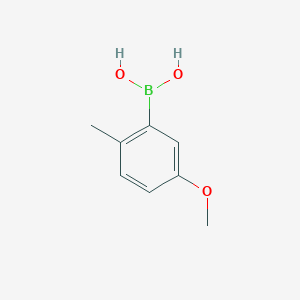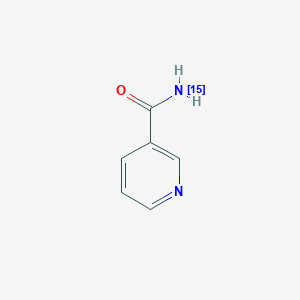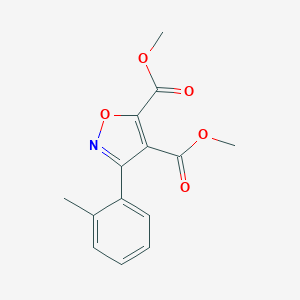
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)” is a chemical compound. The name suggests it is an ester derived from an isoxazole ring (a five-membered ring with three carbon atoms and two heteroatoms, one of which is a nitrogen and the other an oxygen) and a 2-methylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methylphenyl group with an isoxazole dicarboxylic acid under conditions that would promote esterification. This could potentially involve the use of a catalyst and a suitable solvent.Molecular Structure Analysis
The molecular structure would be characterized by the presence of the isoxazole ring, the ester groups, and the 2-methylphenyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester groups could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acids. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound could be determined using a variety of techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties.Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This would include wearing appropriate personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties.
Orientations Futures
Future research on this compound could involve investigating its potential uses. This might include exploring its reactivity, its potential applications in synthesis, or its biological activity.
Propriétés
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

